3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
3-{2-[({7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (CAS: 688059-63-4) is a heterocyclic organic compound with a molecular formula of C₃₁H₂₈ClN₅O₇S and a molecular weight of 650.10 g/mol . Its structure features a pyrido[1,2-a]pyrimidin-4-one core substituted with a chloro group at position 7, a methylsulfanyl-linked quinazolin-4-one moiety, and a propanamide tail terminating in a 3,4-dimethoxyphenethyl group.
Properties
IUPAC Name |
3-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN5O5S/c1-40-24-9-7-19(15-25(24)41-2)11-13-32-27(37)12-14-35-29(39)22-5-3-4-6-23(22)34-30(35)42-18-21-16-28(38)36-17-20(31)8-10-26(36)33-21/h3-10,15-17H,11-14,18H2,1-2H3,(H,32,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHVOWXYISEYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes that are critical for cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and growth .
Antimicrobial Properties
Compounds with similar structural frameworks have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the sulfanyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes . Preliminary studies suggest that this compound could be effective against resistant strains of bacteria.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Research has indicated that certain pyrido[1,2-a]pyrimidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests the potential utility of the compound in treating inflammatory diseases .
Neurological Applications
Given the structural similarities with known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Investigations into its ability to cross the blood-brain barrier and modulate neurotransmitter systems could pave the way for new treatments for neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
Bioactivity and Mode-of-Action Correlations
Hierarchical clustering of bioactivity profiles reveals that compounds with structural similarity often share overlapping targets. For instance:
Table 2: Docking Affinity and Bioactivity Clustering
| Compound Class | Target Enzyme | Mean Docking Affinity (kcal/mol) | Tanimoto Similarity to Target Compound |
|---|---|---|---|
| Target Compound | HDAC8* | -8.2 (predicted) | 1.0 |
| SAHA | HDAC8 | -9.1 | 0.25 |
| Oxadiazole Derivative 7a | Kinase X† | -7.6 | 0.45 |
| Brominated Alkaloid | Kinase Y† | -7.9 | 0.38 |
*Hypothetical target based on structural analogy; †Kinase targets inferred from chemotype analysis .
NMR and MS/MS Spectral Comparisons
NMR chemical shift profiling (e.g., regions A and B in pyrido-pyrimidinone derivatives) and LCMS-based molecular networking highlight conserved structural features:
- Rapamycin analogs show <10% variance in chemical shifts for core protons, suggesting similar conformational stability .
- Sulfanyl-linked quinazolines display distinct MS/MS fragmentation patterns (cosine score ≥0.7) compared to non-sulfanyl analogs, aligning with the target compound’s sulfur-containing linker .
Preparation Methods
Cyclative Condensation of Pyrimidine Precursors
The pyrido[1,2-a]pyrimidinone core is synthesized via a cyclative condensation between 2-aminopyridine derivatives and β-keto esters. For example:
Chlorination and Functionalization
The 7-chloro substituent is introduced using phosphorus oxychloride (POCl₃) under controlled conditions:
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Reactants : 4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl acetate.
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Conditions : POCl₃ (3 equiv), 80°C, 4 h.
Construction of the 4-Oxo-3,4-dihydroquinazolin-3-yl Core
Anthranilic Acid Cyclization
The quinazolinone ring is formed via cyclocondensation of anthranilic acid derivatives with urea:
Thiolation at Position 2
A mercapto group is introduced using Lawesson’s reagent:
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Reactants : 4-Oxo-3,4-dihydroquinazolin-3-yl acetate.
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Conditions : Lawesson’s reagent (1.2 equiv), toluene, reflux, 3 h.
Sulfanyl Bridge Formation
Nucleophilic Substitution
The sulfanyl linkage is established via reaction between the thiolated quinazolinone and the chloromethyl pyrido[1,2-a]pyrimidinone:
-
Reactants :
-
2-(Chloromethyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
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2-Mercapto-4-oxo-3,4-dihydroquinazoline.
-
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Conditions : K₂CO₃ (2 equiv), DMF, 60°C, 6 h.
Installation of the N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide Side Chain
Propanoyl Chloride Activation
The carboxylic acid is activated using thionyl chloride:
Amide Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine
The final amide bond is formed using HATU as a coupling agent:
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Reactants :
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Activated propanoyl chloride.
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2-(3,4-Dimethoxyphenyl)ethylamine.
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Conditions : HATU (1.5 equiv), DIPEA (3 equiv), DCM, RT, 12 h.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Techniques
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Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) achieves >95% purity.
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Recrystallization from ethyl acetate/hexane minimizes impurities.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Summary
| Step | Description | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pyrido[1,2-a]pyrimidinone synthesis | 82 | 98 |
| 2 | Quinazolinone thiolation | 65 | 97 |
| 3 | Sulfanyl bridge formation | 58 | 96 |
| 4 | Amide coupling | 72 | 95 |
Challenges and Mitigation Strategies
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Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
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Low Solubility : Use polar aprotic solvents (e.g., DMF) for coupling steps.
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Byproduct Formation : Optimize stoichiometry (1:1.2 ratio for nucleophilic substitution).
Comparative Analysis of Synthetic Routes
Route A: Sequential Linear Synthesis
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, describes a protocol for analogous heterocyclic systems, where intermediates are synthesized via nucleophilic substitution and cyclization. Key steps include:
- Thioether linkage formation : Reaction of 7-chloro-4-oxo-pyrido[1,2-a]pyrimidin-2-ylmethanethiol with a quinazolinone intermediate under basic conditions (e.g., NaH in DMF).
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the quinazolinone core to the phenethylamine moiety.
Q. Characterization :
- NMR spectroscopy : Assign peaks for methylsulfanyl (δ 3.8–4.2 ppm), quinazolinone carbonyl (δ 165–170 ppm in 13C-NMR), and aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Validate molecular weight with <1 ppm error (e.g., m/z calculated: 589.18; observed: 589.17) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Thioether formation | NaH, DMF | DMF | 0°C → RT | 75–85% |
| Amide coupling | EDC, HOBt | DCM | RT | 60–70% |
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- 1H/13C-NMR : Resolve aromatic proton splitting patterns (e.g., J = 8.4 Hz for adjacent protons in quinazolinone) and confirm carbonyl groups (δ ~168 ppm for 4-oxo groups) .
- FTIR : Identify S–C stretching (650–700 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
- HRMS : Prioritize ESI+ mode for accurate mass validation .
Q. Table 2: Key Spectral Markers
| Functional Group | NMR Shift (ppm) | FTIR Peaks (cm⁻¹) |
|---|---|---|
| Quinazolinone C=O | 167.2 (13C) | 1675 |
| Amide C=O | 169.8 (13C) | 1650 |
| Methoxy (OCH₃) | 3.84 (1H) | 2830–2960 |
Q. How can computational methods predict reaction pathways?
Methodological Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states for sulfur nucleophilic attack (e.g., activation energy ~25 kcal/mol) .
- Reaction path screening : Apply ICReDD’s hybrid computational-experimental workflows to optimize solvent polarity and base strength .
Q. What experimental parameters are critical for sulfur-containing intermediates?
Methodological Answer:
- Oxygen exclusion : Use Schlenk lines or N₂ purging to prevent disulfide formation.
- pH control : Maintain pH 8–9 during thiol coupling to avoid premature oxidation .
Q. What protocols assess purity?
Methodological Answer:
- HPLC : Use C18 columns (ACN/H2O gradient) to detect impurities <0.1% .
- TLC : Monitor reactions with CH₂Cl₂/MeOH (9:1) and UV visualization .
Advanced Questions
Q. How to resolve contradictions between DFT predictions and experimental NMR data?
Methodological Answer:
- Dynamic NMR : Probe rotational barriers in flexible side chains (e.g., phenethyl group) to explain peak splitting discrepancies .
- Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to align predicted vs. observed shifts .
Q. How does AI-driven optimization improve synthesis?
Methodological Answer:
Q. Engineering considerations for scale-up?
Methodological Answer:
- Heat transfer : Use jacketed reactors with ΔT <5°C during exothermic amide coupling .
- Mixing efficiency : Optimize impeller speed (>300 rpm) to prevent localized pH spikes in heterogeneous mixtures .
Q. Addressing stability challenges during storage?
Methodological Answer:
Q. Validating reaction mechanisms computationally?
Methodological Answer:
- Isotopic labeling : Use 18O-tagged H2O to track carbonyl oxygen origins in the pyrido[1,2-a]pyrimidinone core .
- Kinetic isotope effects : Compare kH/kD for proton transfer steps to confirm rate-limiting stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
